molecular formula C23H17NO3 B2453493 N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923107-57-7

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2453493
CAS No.: 923107-57-7
M. Wt: 355.393
InChI Key: FBEPWMMVSNCFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic small molecule featuring a chromone (4-oxo-4H-chromen) core linked to a benzamide moiety via an amine group. This structure places it within a class of compounds renowned for diverse biological activities, making it a valuable scaffold for medicinal chemistry research and pharmacological screening. The core structure of this compound suggests potential for multiple research applications. Chromone derivatives are extensively investigated for their anti-inflammatory and anticancer properties . Similarly, the benzamide pharmacophore is a key structure in molecules designed to inhibit enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) . Inhibiting AChE is a validated approach for investigating therapies for Alzheimer's disease, as it increases levels of the neurotransmitter acetylcholine, which is crucial for memory and cognitive function . Furthermore, benzamide-sulfonamide hybrids have demonstrated potent inhibitory effects on human carbonic anhydrase I and II (hCA I and II) isoenzymes at nanomolar concentrations, highlighting the potential of this chemotype for enzyme inhibition studies . The mechanism of action for this specific compound is likely multifaceted and dependent on the research context. Based on its structural relatives, it may function by interacting with specific enzymes or proteins, modulating their activity. For instance, similar chromone derivatives have been reported to act as MDM2 inhibitors, which can reactivate p53 tumor suppressor pathways in cancer cells . The presence of both chromone and benzamide groups in a single molecule makes it a compelling candidate for use as a multitarget-directed ligand in complex disease research. Attention: For research use only. Not for human or veterinary use. This product is supplied as a high-purity chemical for in-vitro studies conducted in controlled laboratory settings outside of living organisms. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-15-7-9-16(10-8-15)22-14-20(25)19-13-18(11-12-21(19)27-22)24-23(26)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEPWMMVSNCFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-4-one core, followed by the introduction of the benzamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Microreactor systems can be employed to optimize reaction kinetics and conditions, ensuring consistent quality and yield. The use of advanced analytical techniques, such as NMR and IR spectroscopy, is crucial for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides .

Scientific Research Applications

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory and anticancer treatments.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-[(oxo{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}acetyl)amino]benzamide
  • 4-Bromo-N-(2-methylphenyl)benzamide
  • 2-[4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide

Uniqueness

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide stands out due to its unique combination of a chromen-4-one core and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that belongs to the class of chromenones and benzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article aims to provide a detailed overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Structural Characteristics

The structure of this compound features a chromenone core linked to a benzamide moiety. The presence of the 4-methylphenyl group is significant as it may enhance the compound's interaction with biological targets.

Feature Description
Molecular Formula C23_{23}H20_{20}N\O3_{3}
Molecular Weight 372.41 g/mol
Core Structure Chromenone with a benzamide linkage

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of chromenones have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer proliferation.

In vitro studies demonstrated that this compound exhibited promising cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The IC50_{50} values for these cell lines were found to be 22.09 µg/mL and 6.40 µg/mL, respectively, indicating substantial efficacy compared to standard chemotherapeutic agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. The mechanism of action may involve the inhibition of specific enzymes critical for microbial survival and proliferation.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study conducted on various chromenone derivatives, including this compound, revealed that the presence of electron-donating groups significantly enhances anticancer activity. The study noted that the methyl group at the para position contributed positively to the overall biological profile .
  • Molecular Docking Studies : Molecular docking simulations indicated that this compound interacts favorably with key proteins involved in cancer progression, further supporting its potential as an anticancer agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.